

Barbamide: Application Notes and Protocols for Neuropharmacology Research

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Compound of Interest

Compound Name: *Barbamide*

Cat. No.: *B1252183*

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These application notes provide a comprehensive overview of the neuropharmacological applications of **barbamide**, a chlorinated lipopeptide derived from the marine cyanobacterium *Lyngbya majuscula*. This document details its known mechanisms of action, offers structured quantitative data on its receptor affinities, and provides detailed protocols for key in vitro experiments.

Introduction

Barbamide has emerged as a valuable research tool in neuropharmacology due to its affinity for several central nervous system (CNS) receptors and its ability to modulate neuronal calcium signaling.^{[1][2][3]} Originally identified for its molluscicidal activity, recent studies have unveiled its potential to interact with key targets in neuronal pathways, making it a subject of interest for investigating nociception, neurodegenerative diseases, and other neurological disorders.^{[1][4]} Notably, **barbamide** exhibits limited cytotoxicity in mammalian cell lines, enhancing its utility as a pharmacological probe.^{[1][3]}

Mechanism of Action

Barbamide's neuropharmacological effects are attributed to its interaction with multiple membrane-bound receptors. It does not directly activate calcium channels but rather acts as a modulator of neuronal excitability.^{[1][3]} The primary proposed mechanism involves the sigma-2 receptor (σ_2R), also known as transmembrane protein 97 (TMEM97).^{[1][2]} Through its

interaction with σ 2R/TMEM97, **barbamide** is thought to influence cholesterol homeostasis within the neuron.[1] This alteration in membrane cholesterol is hypothesized to lead to a rearrangement of the lipid environment surrounding ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1), thereby enhancing their sensitivity to agonists.[1]

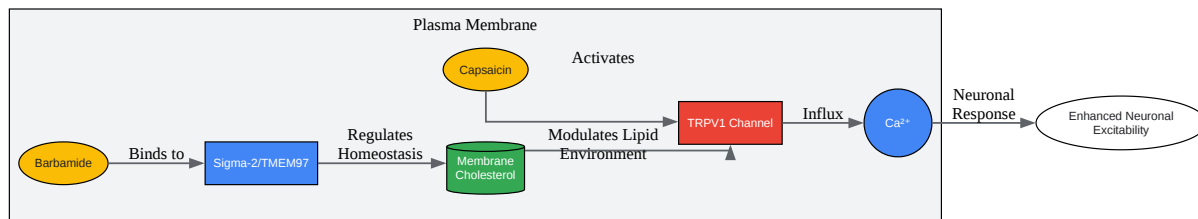
Quantitative Data: Receptor Binding Affinity

Barbamide has been screened for its binding affinity against a panel of CNS receptors. The following table summarizes the equilibrium dissociation constants (K_i) for key targets.

| Receptor/Transporter | K_i (nM) | Reference |
|---|------------|-----------|
| Kappa Opioid Receptor (KOR) | 79.14 | [1][2] |
| Dopamine D3 Receptor (D3R) | 446 | [2] |
| Sigma-1 Receptor (σ 1R) | 2256 | [1][2] |
| Sigma-2 Receptor (σ 2R/TMEM97) | 2640 | [1][2] |
| Dopamine Transporter (DAT) | 3100 | [1][2] |

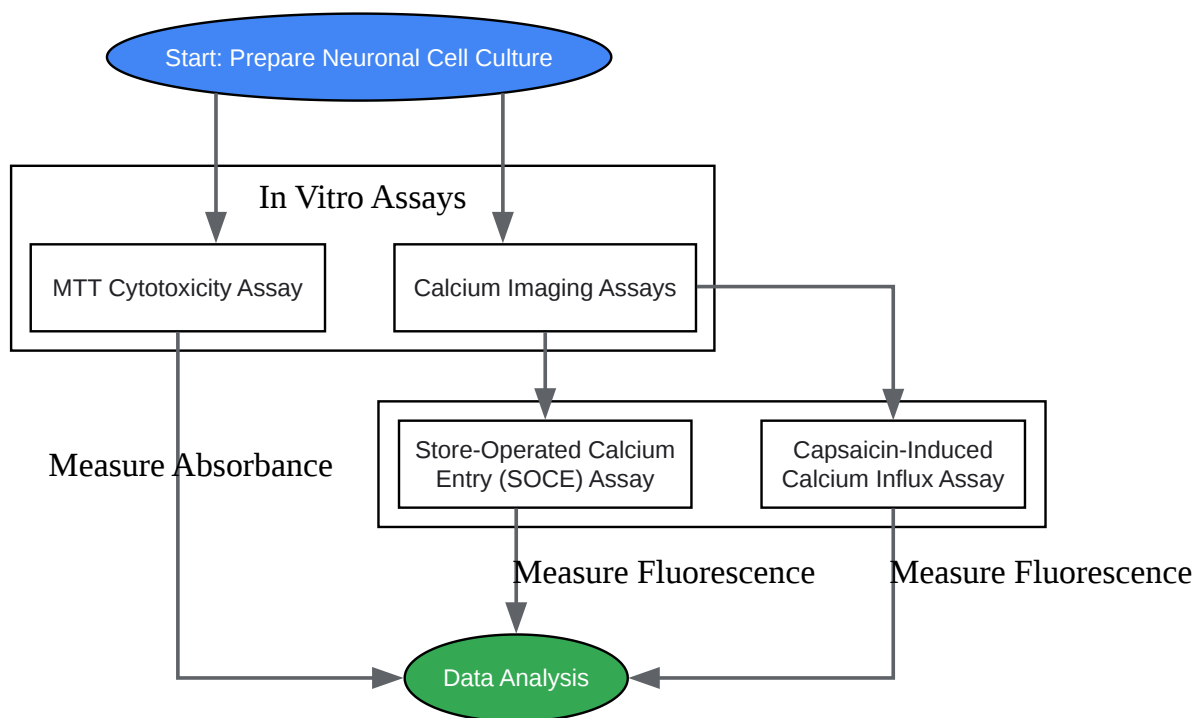
Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.



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Caption: Proposed signaling pathway of **barbamide** in sensory neurons.



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